molecular formula C27H25NO5S B1434064 Phenyl N-Benzyl-2-amino-4,6-O-benzylidene-2-N,3-O-carbonyl-2-deoxy-1-thio-beta-D-glucopyranoside CAS No. 910805-49-1

Phenyl N-Benzyl-2-amino-4,6-O-benzylidene-2-N,3-O-carbonyl-2-deoxy-1-thio-beta-D-glucopyranoside

Cat. No.: B1434064
CAS No.: 910805-49-1
M. Wt: 475.6 g/mol
InChI Key: IPBJFGDRNYVDGL-TWGFCZDUSA-N
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Description

Phenyl N-Benzyl-2-amino-4,6-O-benzylidene-2-N,3-O-carbonyl-2-deoxy-1-thio-beta-D-glucopyranoside is a complex organic compound with a molecular formula of C27H25NO5S. This compound is characterized by its intricate structure, which includes multiple benzyl groups, amino groups, carbonyl groups, and a thio-glycoside moiety. Due to its unique chemical properties, it has garnered interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl N-Benzyl-2-amino-4,6-O-benzylidene-2-N,3-O-carbonyl-2-deoxy-1-thio-beta-D-glucopyranoside typically involves multiple steps, starting with the protection of the hydroxyl groups on the glucose molecule

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve high yields and purity. The use of catalysts and specific reagents would be optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The carbonyl group can be reduced to form an alcohol.

  • Substitution: : The thio group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as thiols and amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of alcohol derivatives.

  • Substitution: : Formation of thioether or amine derivatives.

Scientific Research Applications

Phenyl N-Benzyl-2-amino-4,6-O-benzylidene-2-N,3-O-carbonyl-2-deoxy-1-thio-beta-D-glucopyranoside has several applications in scientific research:

  • Chemistry: : It serves as a building block in the synthesis of more complex molecules.

  • Biology: : It can be used as a probe to study biological systems and interactions.

  • Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to bind to various enzymes and receptors, influencing biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Phenyl N-Benzyl-2-amino-4,6-O-benzylidene-2-N,3-O-carbonyl-2-deoxy-1-thio-beta-D-glucopyranoside is unique due to its complex structure and the presence of multiple functional groups. Similar compounds include:

  • This compound: : This compound has a similar structure but lacks the phenyl group.

  • This compound: : This compound has a similar structure but lacks the thio group.

Properties

IUPAC Name

(1S,2R,7S,9R)-5-benzyl-12-phenyl-7-phenylsulfanyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5S/c29-27-28(16-18-10-4-1-5-11-18)22-24(33-27)23-21(31-26(22)34-20-14-8-3-9-15-20)17-30-25(32-23)19-12-6-2-7-13-19/h1-15,21-26H,16-17H2/t21-,22?,23-,24-,25?,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBJFGDRNYVDGL-TWGFCZDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C(C(O2)SC4=CC=CC=C4)N(C(=O)O3)CC5=CC=CC=C5)OC(O1)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]3C([C@@H](O2)SC4=CC=CC=C4)N(C(=O)O3)CC5=CC=CC=C5)OC(O1)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl N-Benzyl-2-amino-4,6-O-benzylidene-2-N,3-O-carbonyl-2-deoxy-1-thio-beta-D-glucopyranoside
Reactant of Route 2
Phenyl N-Benzyl-2-amino-4,6-O-benzylidene-2-N,3-O-carbonyl-2-deoxy-1-thio-beta-D-glucopyranoside
Reactant of Route 3
Reactant of Route 3
Phenyl N-Benzyl-2-amino-4,6-O-benzylidene-2-N,3-O-carbonyl-2-deoxy-1-thio-beta-D-glucopyranoside
Reactant of Route 4
Reactant of Route 4
Phenyl N-Benzyl-2-amino-4,6-O-benzylidene-2-N,3-O-carbonyl-2-deoxy-1-thio-beta-D-glucopyranoside
Reactant of Route 5
Phenyl N-Benzyl-2-amino-4,6-O-benzylidene-2-N,3-O-carbonyl-2-deoxy-1-thio-beta-D-glucopyranoside
Reactant of Route 6
Reactant of Route 6
Phenyl N-Benzyl-2-amino-4,6-O-benzylidene-2-N,3-O-carbonyl-2-deoxy-1-thio-beta-D-glucopyranoside

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